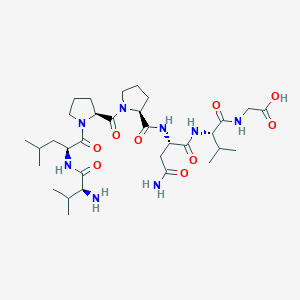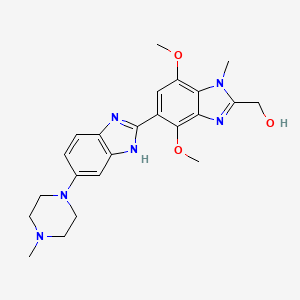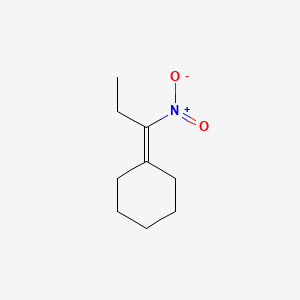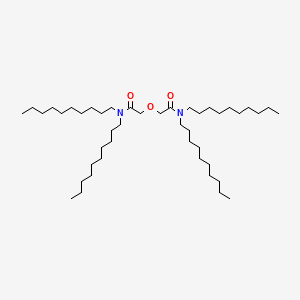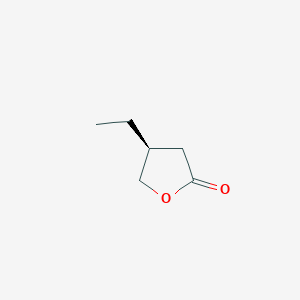![molecular formula C16H16O3 B12573725 2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol CAS No. 203583-73-7](/img/structure/B12573725.png)
2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group and an allyl ether group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to a Williamson ether synthesis reaction with 2-hydroxybenzyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The allyl ether group can be reduced to form the corresponding alkyl ether.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alkyl ethers.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The allyl ether group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Known for its use in flavor and fragrance industries.
Phenol, 2-methoxy-5-(1-propenyl)-, (E)-: Exhibits similar antioxidant properties.
(E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Used in the synthesis of pharmaceuticals.
Uniqueness
2-({4-[(Prop-2-en-1-yl)oxy]phenyl}methoxy)phenol is unique due to its dual functional groups (phenolic hydroxyl and allyl ether) that confer distinct chemical reactivity and biological activity. This compound’s versatility makes it valuable in various research and industrial applications .
Properties
CAS No. |
203583-73-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[(4-prop-2-enoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C16H16O3/c1-2-11-18-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17/h2-10,17H,1,11-12H2 |
InChI Key |
ADGVMKKZIKJAAU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)COC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
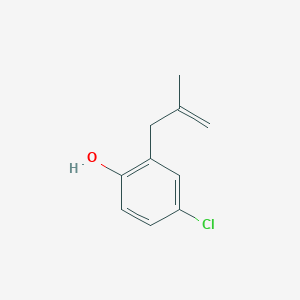
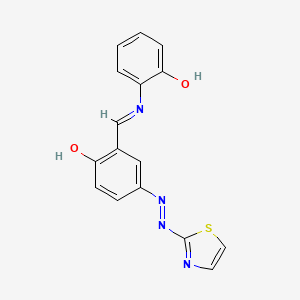
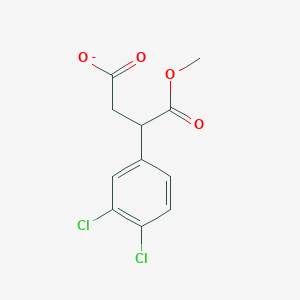

![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)

